N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is a complex organic compound that features a benzamide core substituted with dimethylphenyl and hydroxyquinolinylmethyl groups
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-8-11-20(12-9-17)26(30)28(23-13-10-18(2)19(3)14-23)16-22-15-21-6-4-5-7-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVUNVJWIKVZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hydroxyquinoline Intermediate: Starting from 2-aminobenzyl alcohol, the hydroxyquinoline moiety can be synthesized through a series of reactions including cyclization and oxidation.
Amide Bond Formation: The hydroxyquinoline intermediate is then reacted with 3,4-dimethylphenylamine and 4-methylbenzoyl chloride under amide coupling conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under acidic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of novel materials and catalysts.
Biology
The compound’s structure suggests potential biological activity, possibly as an inhibitor of specific enzymes or receptors. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Due to its potential biological activity, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide might be investigated as a lead compound in drug discovery programs targeting various diseases.
Industry
In materials science, this compound could be used in the development of new polymers or as a ligand in coordination chemistry for the synthesis of metal complexes with specific properties.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyquinoline moiety could chelate metal ions, affecting metalloproteins or enzymes that require metal cofactors.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-4-methylbenzamide: Lacks the hydroxyquinoline moiety, potentially reducing its biological activity.
N-(2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide: Lacks the dimethylphenyl group, which might affect its chemical reactivity and biological properties.
Uniqueness
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the hydroxyquinoline and dimethylphenyl groups allows for a wide range of chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
